![molecular formula C19H17ClN2O4S B2426986 2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313395-80-1](/img/structure/B2426986.png)
2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is an organic molecule . It is a derivative of acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A 2,4-diarylquinoline derivative was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol as available starting reagents through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .Scientific Research Applications
Crystal Structure Analysis
- 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide : This study details the crystal structure of a closely related compound, highlighting the orientation of the chlorophenyl ring relative to the thiazole ring and the intermolecular interactions forming zigzag chains along the crystal axis (Saravanan et al., 2016).
Antibacterial Activity
- Synthesis and QSAR Studies of Thiazolidines as Antibacterial Agents : This research synthesized various acetamide derivatives, including ones similar to the query compound, and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Enzyme Inhibition
- α-Glucosidase Inhibitory Activity : Some derivatives of the query compound demonstrated significant inhibition of the α-glucosidase enzyme, which is relevant for therapeutic research, especially in diabetes (Koppireddi et al., 2014).
Synthesis and Molecular Docking
- Synthesis, Pharmacological Evaluation, and Molecular Docking : The study involved the synthesis of derivatives related to the query compound and their evaluation as antibacterial agents. Molecular docking was used to identify active binding sites (Siddiqui et al., 2014).
Potential Pesticide Applications
- Powder Diffraction Data of N-(Hydroxyalkyl)-4-Chlorophenoxyacetamide Derivatives : These derivatives were characterized as potential pesticides, providing insight into their structural and potential agricultural applications (Olszewska et al., 2009).
Antioxidant and Anti-Inflammatory Activity
- Antioxidant and Anti-Inflammatory Compounds : This study synthesized and evaluated compounds similar to the query compound for their antioxidant and anti-inflammatory activities, indicating potential therapeutic applications (Koppireddi et al., 2013).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-16-8-3-12(9-17(16)25-2)15-11-27-19(21-15)22-18(23)10-26-14-6-4-13(20)5-7-14/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCIUMLBUWLBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
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